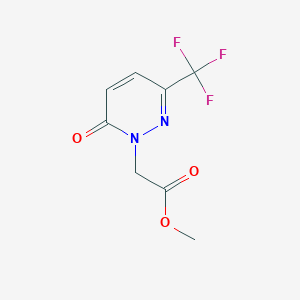

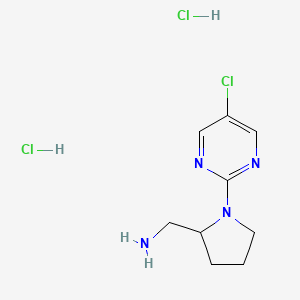

1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidines, which are four-membered ring analogs of L-proline, has been extensively studied . They have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis

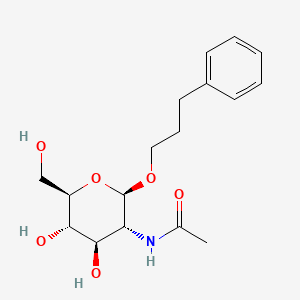

The molecular structure of “1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring attached to a 2-chloroisonicotinoyl group and a carboxylic acid group. The presence of the azetidine ring introduces strain into the molecule, which can influence its reactivity .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry Applications

Synthesis of Functionalized Aziridine- and Azetidine-Carboxylic Acid Derivatives

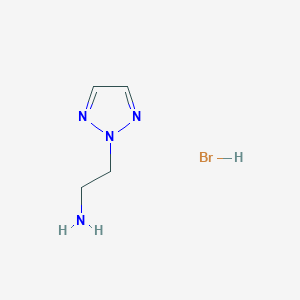

- Research has led to the development of short synthesis methods for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. These methods involve amination, bromination, and cyclization processes. The functionalized aziridine and azetidine derivatives are of interest for biological applications and as foldamer precursors due to their conformational constraints and the presence of functional groups that facilitate further chemical modifications (Žukauskaitė et al., 2011).

Employing Carboxylic Acids in Aryne Multicomponent Coupling

- A study has reported the use of carboxylic acids in aryne multicomponent coupling (MCC) triggered by aziridines/azetidines. This transition-metal-free process affords N-aryl β-amino and γ-amino alcohol derivatives, showcasing the utility of azetidines as nucleophilic triggers in synthesizing complex molecules under mild conditions (Roy et al., 2016).

Biochemical and Pharmaceutical Research

Amino Acid-Azetidine Chimeras for Peptide Activity Studies

- Azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized to study the influence of conformation on peptide activity. These chimeras serve as tools for understanding how the conformational rigidity of azetidines affects the biological activity of peptides and proteins (Sajjadi & Lubell, 2008).

Discovery of S1P Receptor Modulators

- In the quest for new therapeutic agents, the synthesis of alkoxyimino derivatives leading to the discovery of potent and selective S1P1 receptor modulators exemplifies the application of azetidine carboxylic acids in drug discovery. This research has yielded compounds like Siponimod, which has advanced to clinical trials for treating multiple sclerosis (Pan et al., 2013).

Conformational Studies and Peptide Synthesis

Conformational Preferences of Proline Analogues

- A comparative conformational study on azetidine-2-carboxylic acid and its dipeptide analogues with proline and piperidine-2-carboxylic acid has been conducted. This research explores the conformational preferences and the effects of ring size on cis-trans isomerization, offering insights into the design of peptides and proteins with altered structural properties (Jhon & Kang, 2007).

Propiedades

IUPAC Name |

1-(2-chloropyridine-4-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-8-3-6(1-2-12-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWVSUEBGDDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)

![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)

![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)

![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)

![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)